molecular formula C17H14ClNO2 B11836848 4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline CAS No. 83054-68-6

4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline

Cat. No.: B11836848
CAS No.: 83054-68-6
M. Wt: 299.7 g/mol
InChI Key: DUPMDURJVIQSAR-UHFFFAOYSA-N
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Description

4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline is an organic compound that features a naphthalene ring substituted with a chlorine atom and an aniline group substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline typically involves the reaction of 4-chloronaphthalene-1-ol with 3-methoxyaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Chloronaphthalen-1-yl)oxy)-3-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a methoxy group on the naphthalene ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

CAS No.

83054-68-6

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

4-(4-chloronaphthalen-1-yl)oxy-3-methoxyaniline

InChI

InChI=1S/C17H14ClNO2/c1-20-17-10-11(19)6-8-16(17)21-15-9-7-14(18)12-4-2-3-5-13(12)15/h2-10H,19H2,1H3

InChI Key

DUPMDURJVIQSAR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)OC2=CC=C(C3=CC=CC=C32)Cl

Origin of Product

United States

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